

# Fenoprofen Calcium hydrate as a non-steroidal anti-inflammatory drug

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## Compound of Interest

Compound Name: *Fenoprofen Calcium hydrate*

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## Fenoprofen Calcium Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties.<sup>[1][2]</sup> It is commercially available as **Fenoprofen Calcium hydrate** and is indicated for the management of rheumatoid arthritis, osteoarthritis, and mild to moderate pain.<sup>[1][2]</sup> This technical guide provides an in-depth overview of **Fenoprofen Calcium hydrate**, focusing on its pharmacological profile, physicochemical characteristics, and key experimental methodologies relevant to its evaluation.

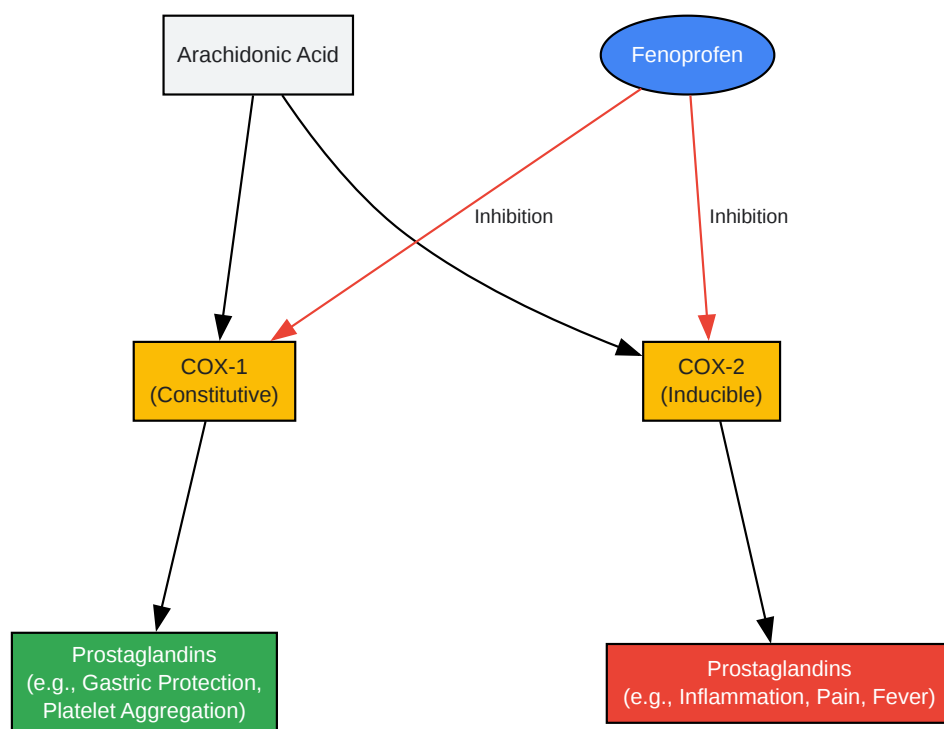
### Physicochemical Properties

**Fenoprofen Calcium hydrate** is the dihydrate calcium salt of fenoprofen.<sup>[3]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	calcium;bis(2-(3-phenoxyphenyl)propanoate);di hydrate	[3]
Molecular Formula	C <sub>30</sub> H <sub>30</sub> CaO <sub>8</sub>	[3]
Molecular Weight	558.6 g/mol	[3]
Appearance	White crystalline powder	[1]
Solubility	Slightly soluble in water	[1]
pKa	4.5	[1]

## Mechanism of Action

The primary mechanism of action of fenoprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] By inhibiting these enzymes, fenoprofen blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4] While fenoprofen is known to be "essentially nonselective," specific IC50 values for its inhibition of COX-1 and COX-2 are not consistently reported in publicly available literature.[5] The inhibition of prostaglandin synthesis accounts for both the therapeutic effects and some of the adverse effects of fenoprofen, particularly those related to the gastrointestinal tract due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.[4]



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Mechanism of Action of Fenopropfen.

## Pharmacokinetics

The pharmacokinetic profile of fenopropfen is characterized by rapid absorption and a relatively short half-life.

Parameter	Value	Reference
Absorption	Rapidly absorbed after oral administration.	[1]
Peak Plasma Concentration (Cmax)	~50 µg/mL (after a 600 mg dose)	[1]
Time to Peak (Tmax)	~2 hours	[1]
Protein Binding	~99% (primarily to albumin)	[6]
Metabolism	Extensively metabolized in the liver to fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide.	[6]
Elimination Half-life	~3 hours	[6]
Excretion	Primarily in the urine (~90% of a single oral dose within 24 hours).	[6]

## Synthesis and Formulation

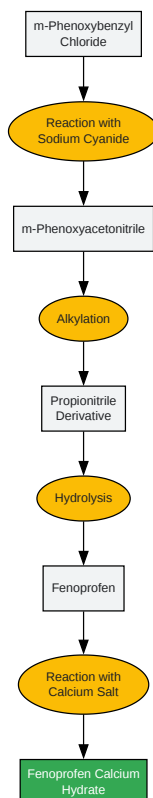
### Synthesis

The synthesis of **Fenoprofen Calcium hydrate** can be achieved through various chemical routes. A common method involves the following key steps:

- Reaction of m-phenoxybenzyl chloride with sodium cyanide: This step forms m-phenoxyacetonitrile.
- Alkylation: The m-phenoxyacetonitrile is then alkylated to introduce the propionic acid side chain.
- Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid, fenoprofen.
- Salt Formation: Fenoprofen is then reacted with a calcium salt, such as calcium hydroxide or calcium chloride, in an aqueous or solvent medium to form Fenoprofen Calcium.[7]

- Hydration and Purification: The product is then purified and crystallized to obtain the dihydrate form.[7]

A greener synthesis route has also been reported using calcium carbonate in an aqueous medium, avoiding the use of organic solvents.



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Simplified Synthesis Workflow for Fenopropfen.

## Formulation

Fenopropfen Calcium is typically formulated into oral capsules.[1] The capsules contain fenopropfen calcium dihydrate equivalent to a specific amount of fenopropfen (e.g., 200 mg or 400 mg).[1]

Commonly Used Excipients in Fenopropfen Calcium Capsules:[1]

- Diluent: Cellulose
- Disintegrant: Crospovidone
- Lubricant: Magnesium stearate
- Glidant: Talc
- Wetting Agent: Sodium lauryl sulfate
- Capsule Shell: Gelatin, Titanium dioxide, and various colorants (e.g., iron oxides, FD&C Blue No. 1, FD&C Red No. 40).

## Experimental Protocols

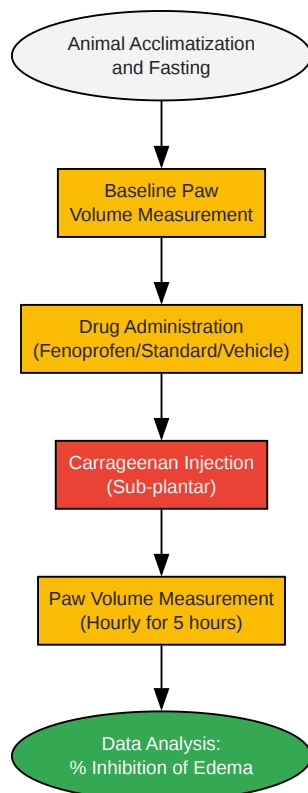
### Preclinical Evaluation

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.

Protocol:

- **Animals:** Male Wistar rats (150-200 g) are typically used. Animals are fasted overnight with free access to water before the experiment.
- **Grouping:** Animals are divided into several groups: a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of fenoprofen.
- **Drug Administration:** The test compound (fenoprofen), standard drug, or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
- **Induction of Edema:** 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[8]
- **Measurement of Paw Edema:** The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

- **Data Analysis:** The percentage of inhibition of edema is calculated for each group compared to the control group using the following formula:  $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$   
Where  $V_c$  is the mean increase in paw volume in the control group, and  $V_t$  is the mean increase in paw volume in the treated group.



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#### Workflow for Carrageenan-Induced Paw Edema Assay.

This test is commonly used to screen for peripheral analgesic activity.

#### Protocol:

- **Animals:** Swiss albino mice (20-25 g) are often used.
- **Grouping:** Animals are divided into a control group (vehicle), a standard group (e.g., diclofenac sodium 50 mg/kg), and test groups receiving different doses of fenoprofen.

- **Drug Administration:** The test compound, standard drug, or vehicle is administered orally or intraperitoneally 30-60 minutes prior to the injection of acetic acid.
- **Induction of Writhing:** A 0.6-1% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.[5]
- **Observation:** Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, typically 15-30 minutes.[6]
- **Data Analysis:** The percentage of inhibition of writhing is calculated for each group compared to the control group using the formula:  $\% \text{ Inhibition} = [ (W_c - W_t) / W_c ] \times 100$  Where  $W_c$  is the mean number of writhes in the control group, and  $W_t$  is the mean number of writhes in the treated group.

## Clinical Evaluation: Rheumatoid Arthritis

Clinical trials for NSAIDs in rheumatoid arthritis are typically randomized, double-blind, and placebo- or active-controlled studies.

Typical Trial Design:[2]

- **Patient Population:** Patients with a confirmed diagnosis of active rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria).
- **Study Design:** A common design is a multi-center, randomized, double-blind, parallel-group or crossover study.
- **Treatment Arms:**
  - Fenopufen Calcium (e.g., 400-600 mg, 3-4 times daily)
  - Placebo
  - Active Comparator (e.g., another NSAID like aspirin or naproxen)
- **Duration:** The treatment period can range from a few weeks to several months.



- Efficacy Endpoints:
  - Primary Endpoint: Improvement in the American College of Rheumatology (ACR) response criteria (e.g., ACR20, ACR50, ACR70), which measure improvements in tender and swollen joint counts, patient and physician global assessments of disease activity, pain, disability, and an acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate).
  - Secondary Endpoints: Changes in individual components of the ACR criteria, duration of morning stiffness, and quality of life assessments.
- Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, laboratory tests (e.g., complete blood count, liver function tests, renal function tests), and vital signs.

## Conclusion

**Fenoprofen Calcium hydrate** is a well-established NSAID with a clear mechanism of action and a predictable pharmacokinetic profile. Its efficacy in managing pain and inflammation associated with rheumatic conditions is supported by extensive preclinical and clinical data. This technical guide provides a foundational understanding of its key characteristics and the experimental methodologies used in its evaluation, serving as a valuable resource for researchers and professionals in the field of drug development. Further research to precisely quantify its COX-1/COX-2 inhibitory profile would provide a more complete understanding of its pharmacological nuances.

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